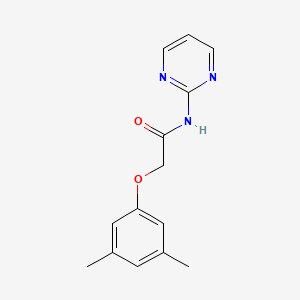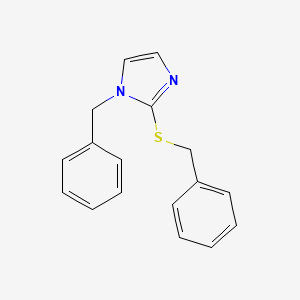
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone, also known as CDPE, is a chemical compound that has been used in scientific research to study its biochemical and physiological effects. CDPE is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been explored to understand how it interacts with biological systems.
Wirkmechanismus
The mechanism of action of 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone is not fully understood, but it is believed to act on various receptors and enzymes in biological systems. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have various biochemical and physiological effects. It has been shown to have neuroprotective effects, and has been shown to improve cognitive function in animal models of Alzheimer's disease. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has also been shown to have anti-inflammatory effects, and has been shown to reduce inflammation in animal models of arthritis. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have vasodilatory effects, and has been shown to increase blood flow to the brain and heart.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have low toxicity and is well-tolerated in animal models. However, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has not been extensively studied in humans, and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone. One area of research is to further explore its mechanism of action and how it interacts with biological systems. Additionally, further studies are needed to determine the safety and efficacy of 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone in humans. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has shown potential as a treatment for neurodegenerative diseases and inflammatory disorders, and further studies are needed to explore its therapeutic potential. Finally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been shown to have vasodilatory effects, and further studies are needed to explore its potential as a treatment for cardiovascular diseases.
Synthesemethoden
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been synthesized using various methods, including the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3,4-dicarboxylic acid with ethyl acetoacetate in the presence of a catalyst, and the reaction of 1-cyclohexyl-2,5-dimethylpyrrole-3,4-dicarboxylic acid with ethyl acetoacetate and acetic anhydride in the presence of a catalyst. These methods result in the formation of 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been used in scientific research to study its effects on biological systems. It has been shown to have neuroprotective effects, and has been used to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has also been studied for its potential as an anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 1,1'-(1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3,4-diyl)diethanone has been used to study its effects on cardiovascular function, and has been shown to have vasodilatory effects.
Eigenschaften
IUPAC Name |
1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-10-15(12(3)18)16(13(4)19)11(2)17(10)14-8-6-5-7-9-14/h14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUNPMNHUDECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2CCCCC2)C)C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetyl-1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)

![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5811759.png)


![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)


![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)
